molecular formula C24H31ClN2O B10775917 N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide,monohydrochloride

Katalognummer: B10775917
Molekulargewicht: 404.0 g/mol
InChI-Schlüssel: UMBMPZKCTUJNNA-LVFZOROGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenethylpiperidine moiety and a cyclobutanecarboxamide group, making it a subject of interest in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the Phenethyl Group: This step involves the alkylation of the piperidine ring with a phenethyl halide under basic conditions.

    Formation of the Cyclobutanecarboxamide Group: This involves the reaction of the intermediate with a cyclobutanecarboxylic acid derivative.

    Final Hydrochloride Formation: The compound is then converted to its monohydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the cyclobutanecarboxamide moiety.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine nitrogen and the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the phenethyl group.

    Reduction Products: Reduced forms of the cyclobutanecarboxamide group.

    Substitution Products: Substituted derivatives at the piperidine nitrogen or phenyl rings.

Wissenschaftliche Forschungsanwendungen

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of pain management and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

    N-(1-phenethylpiperidin-4-yl)-N-phenylcyclobutanecarboxamide: Lacks the deuterium labeling.

    N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)butanamide: Similar structure but with a butanamide group instead of cyclobutanecarboxamide.

Uniqueness: N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride is unique due to its specific structural features, such as the deuterium labeling and the presence of both piperidine and cyclobutanecarboxamide groups

Eigenschaften

Molekularformel

C24H31ClN2O

Molekulargewicht

404.0 g/mol

IUPAC-Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide;hydrochloride

InChI

InChI=1S/C24H30N2O.ClH/c27-24(21-10-7-11-21)26(22-12-5-2-6-13-22)23-15-18-25(19-16-23)17-14-20-8-3-1-4-9-20;/h1-6,8-9,12-13,21,23H,7,10-11,14-19H2;1H/i2D,5D,6D,12D,13D;

InChI-Schlüssel

UMBMPZKCTUJNNA-LVFZOROGSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCC4)[2H])[2H].Cl

Kanonische SMILES

C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.